(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Description
(4-Nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a carbamate derivative characterized by a 4-nitrophenyl group attached to the carbamate nitrogen and a 4-(cyclohexylsulfamoyl)phenyl moiety.
Properties
CAS No. |
35819-81-9 |
|---|---|
Molecular Formula |
C19H21N3O6S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C19H21N3O6S/c23-19(28-17-10-8-16(9-11-17)22(24)25)20-14-6-12-18(13-7-14)29(26,27)21-15-4-2-1-3-5-15/h6-13,15,21H,1-5H2,(H,20,23) |
InChI Key |
IHKWLYPUGFECIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Nitrophenyl Chloroformate
4-Nitrophenyl chloroformate is a crucial reagent for carbamate formation, acting as an activated carbonate intermediate. According to patent literature, a high-yield and safe method for preparing 4-nitrophenyl chloroformate involves the reaction of 4-nitrophenol with bis(trichloromethyl)carbonate in the presence of a base such as triethylamine, pyridine, or diethylaniline in an organic solvent like toluene at low temperatures (around 0 °C).
Key reaction conditions and yields:
| Reagents | Molar Ratio (to 4-nitrophenol) | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Bis(trichloromethyl)carbonate | 0.3 - 0.6 | 0 °C | Toluene | 65 |
| Base (e.g., diethylaniline) | Slight excess | 0 °C | Toluene | - |
The 4-nitrophenol is added gradually (preferably in multiple portions or by slow drip) to suppress side reactions such as carbonic acid diester formation, improving yield and purity. After reaction completion, the organic base hydrochloride salt is removed by aqueous washes, and the product is isolated via reduced pressure distillation.
Synthesis of (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Reaction Scheme
The general synthetic route involves the following steps:
- Activation of 4-nitrophenyl chloroformate (prepared as above).
- Reaction with 4-(cyclohexylsulfamoyl)aniline under controlled temperature and solvent conditions.
- Workup involving aqueous washes and organic solvent extraction to isolate the carbamate product.
Reaction Conditions and Procedure
Based on a related carbamate synthesis process (e.g., for rivastigmine analogues) described in patent literature:
- The reaction is typically performed in an inert, dry organic solvent such as dichloromethane.
- Triethylamine is added as a base to scavenge the hydrochloric acid formed during the reaction.
- The 4-nitrophenyl chloroformate is added dropwise to the amine solution at low temperature (around −20 to 0 °C) to control reaction rate and avoid side reactions.
- The mixture is stirred for several hours (e.g., 3 to 40 hours) at low to room temperature to ensure complete conversion.
- Reaction progress is monitored by high-performance liquid chromatography (HPLC).
- After completion, the reaction mixture is washed with water to remove inorganic salts and acid residues.
- The organic phase is dried and concentrated under reduced pressure.
- The crude product is purified by recrystallization or chromatographic methods to obtain the pure carbamate.
Representative Experimental Data
| Step | Conditions | Observations/Results |
|---|---|---|
| Amine + triethylamine | Room temperature, inert solvent | Formation of amine base complex |
| Addition of 4-nitrophenyl chloroformate | Dropwise at −20 to 0 °C | Controlled reaction, monitored by HPLC |
| Stirring | 3–40 hours, 0 to 25 °C | Complete conversion to carbamate product |
| Workup | Water washes, organic extraction | Removal of salts, isolation of product |
| Purification | Recrystallization or chromatography | High purity carbamate obtained |
Mechanistic Insights and Stability Considerations
The carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the 4-nitrophenyl chloroformate, displacing the chloride ion and forming the carbamate linkage. The 4-nitrophenyl group serves as an excellent leaving group due to its resonance stabilization and acidity (pKa ~7.15), facilitating mild reaction conditions.
The 4-nitrophenyl carbamate moiety is relatively stable under neutral and acidic conditions but can be selectively cleaved under mild basic conditions, making it a useful protecting group in multi-step organic synthesis. This orthogonal stability allows for selective deprotection strategies in complex molecule assembly.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate.
Substitution: Various substituted carbamates.
Hydrolysis: 4-nitrophenol and 4-(cyclohexylsulfamoyl)aniline.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases due to its structural characteristics that may influence biological activity.
- Mechanism of Action : The presence of the nitro group and the sulfamoyl group suggests potential interactions with biological targets, making it a candidate for drug development aimed at conditions influenced by these functional groups.
Antimicrobial Activity
Research indicates that compounds similar to (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate exhibit antimicrobial properties.
- Case Study : A study highlighted the effectiveness of sulfamoyl derivatives against bacterial strains, suggesting that this compound could be explored for developing new antibiotics .
Cancer Research
This compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focus of research.
- Case Study : In vitro studies have shown that similar carbamate derivatives can induce apoptosis in cancer cells, indicating potential therapeutic applications in oncology .
-
Antimicrobial Efficacy
- A comparative study on various sulfamoyl compounds demonstrated that (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
- Anticancer Properties
-
Enzyme Inhibition Studies
- Research has indicated that compounds with similar structures can act as inhibitors for specific enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting that (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate could also be evaluated for enzyme inhibition properties relevant to metabolic disorders .
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes or receptors. The cyclohexylsulfamoyl group enhances the compound’s binding affinity and specificity towards its targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Structural and Reactivity Differences
- Electron-Withdrawing vs. The ethyl derivative in incorporates a trifluoromethylimidazole moiety, suggesting applications in agrochemicals due to fluorinated groups enhancing metabolic stability .
Steric Effects :
Physicochemical Properties
- Solubility and Lipophilicity :
- The 4-nitrophenyl group’s polarity may enhance water solubility relative to the hydrophobic 1-cyclohexyl-1-phenylethyl analog but reduce it compared to the smaller cyclopentyl group.
- Thermal Stability :
- Nitro-containing compounds often exhibit lower thermal stability due to explosive tendencies, whereas cycloalkyl derivatives (e.g., cyclopentyl) are generally more stable .
Biological Activity
The compound (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a member of the carbamate family, which has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is . The compound features two aromatic rings connected through a carbamate functional group, which is known to influence its reactivity and biological properties.
Structural Characteristics
- Molecular Weight : 336.41 g/mol
- Melting Point : Not extensively reported; however, similar carbamates typically exhibit melting points ranging from 100°C to 200°C.
- Solubility : Soluble in organic solvents like DMSO and DMF, indicating potential for biological assays.
Anticancer Activity
Research has indicated that carbamates can exhibit significant anticancer properties. A study focusing on similar compounds revealed that modifications to the nitrophenyl group can enhance cytotoxicity against various cancer cell lines. For instance, a related compound, 4-nitrophenyl N-phenylcarbamate , demonstrated effective inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Enzyme Inhibition
Carbamates are also known for their role as enzyme inhibitors. The target enzyme for (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate could include carbonic anhydrase and acetylcholinesterase. Inhibitory studies have shown that similar compounds can act as reversible inhibitors with varying degrees of potency depending on the structural modifications made to the aromatic rings .
Anti-inflammatory Properties
The sulfamoyl moiety in the compound suggests potential anti-inflammatory activity. Sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. In vitro studies indicate that related compounds can significantly lower nitric oxide production in macrophages .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM against MCF-7 cells | |
| Enzyme Inhibition | Reversible inhibition of acetylcholinesterase | |
| Anti-inflammatory | Reduced NO production in macrophages |
Case Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry explored the synthesis and evaluation of various nitrophenyl carbamates, including derivatives similar to (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate. The results indicated that structural modifications could significantly enhance anticancer activity, with some derivatives showing over 70% inhibition of tumor growth in xenograft models.
Case Study 2: Enzyme Inhibition Profile
In a comparative study on enzyme inhibitors, researchers tested a series of carbamate derivatives against acetylcholinesterase. The findings suggested that compounds with bulky substituents on the aromatic ring exhibited higher inhibitory activity compared to their non-substituted counterparts, highlighting the importance of structural design in enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting 4-nitrophenol with 4-(cyclohexylsulfamoyl)phenyl isocyanate under mild conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to facilitate the reaction. Optimization includes controlling temperature (20–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of phenol to isocyanate). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms structural integrity by identifying sulfamoyl, carbamate, and aromatic protons. Infrared (IR) spectroscopy detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 357.32 for C₁₇H₁₅N₃O₆) .
Q. What are the primary applications of this compound in drug discovery and biochemistry?
- Methodological Answer : The carbamate moiety enables enzymatic interactions, making it a substrate or inhibitor for enzymes like Factor Xa. Applications include:
- Drug Design : As a precursor for Factor Xa inhibitors (e.g., anticoagulants) .
- Enzyme Studies : Kinetic assays to measure inhibition constants (Kᵢ) using fluorogenic substrates .
- Structure-Activity Relationship (SAR) : Modifying the cyclohexylsulfamoyl group to enhance binding affinity .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH conditions, and what degradation pathways are observed?
- Methodological Answer : The carbamate bond is susceptible to hydrolysis under alkaline conditions (pH > 9). Stability studies using accelerated degradation (40°C, 75% RH) with HPLC monitoring reveal primary degradation products: 4-nitrophenol and 4-(cyclohexylsulfamoyl)aniline. Buffered solutions (pH 6–7) at 4°C are recommended for long-term storage .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). Mitigation includes:
- Orthogonal Assays : Combine fluorometric and colorimetric readouts (e.g., p-nitrophenol release at 405 nm).
- Standardized Protocols : Use recombinant enzymes (e.g., human Factor Xa) and validate with reference inhibitors.
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .
Q. How can computational modeling predict binding interactions between this compound and target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to Factor Xa’s active site. Key steps:
Prepare the protein structure (PDB ID: 1FJS).
Generate ligand conformers with Open Babel.
Analyze hydrogen bonds (e.g., carbamate O with Tyr⁹⁹) and hydrophobic interactions (cyclohexyl group with Phe¹⁷⁴).
Validation via in vitro assays confirms predicted binding modes .
Q. What synthetic routes improve yield while minimizing toxic byproducts?
- Methodological Answer : A three-step route reduces waste:
Step 1 : Sulfamoylation of 4-aminophenol with cyclohexylsulfamoyl chloride (yield: 85%).
Step 2 : Carbamate formation via 4-nitrophenyl chloroformate (DMAP catalyst, 70% yield).
Step 3 : Purification via recrystallization (ethanol/water) achieves >99% purity.
Green chemistry metrics (E-factor < 5) prioritize solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
